aldehydo-D-Xylose

Description

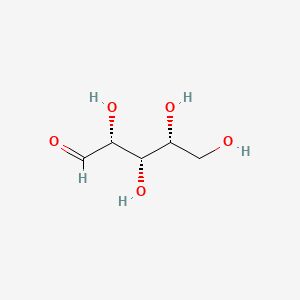

Structure

3D Structure

Propriétés

IUPAC Name |

(2R,3S,4R)-2,3,4,5-tetrahydroxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMYPHUHKUWMLA-VPENINKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@H](C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25702-75-4 | |

| Record name | Polyxylose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25702-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0023745 | |

| Record name | D-Xylose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1 g dissolves in 0.8 ml water; sol in pyridine & hot alc | |

| Record name | (D)-XYLOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.525 @ 20 °C/4 °C | |

| Record name | (D)-XYLOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic needles or prisms, White crystalline powder | |

CAS No. |

58-86-6, 25990-60-7, 41247-05-6 | |

| Record name | (+)-Xylose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | dl-Xylose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25990-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xylose [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025990607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | xylose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Xylose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-xylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XYLOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1TA934AKO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (D)-XYLOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

153-154 °C | |

| Record name | (D)-XYLOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to Aldehydo-D-Xylose: From Chemical Structure to Pharmaceutical Applications

This guide provides a comprehensive technical overview of aldehydo-D-xylose, a pentose sugar of significant interest to researchers, scientists, and drug development professionals. We will delve into its fundamental chemical properties, biological significance, and diverse applications, with a focus on providing actionable insights and methodologies for laboratory and clinical research.

Unveiling the Chemical Architecture of D-Xylose

D-xylose, a five-carbon aldose monosaccharide with the chemical formula C₅H₁₀O₅, exists in equilibrium between its linear aldehydo-form and cyclic hemiacetal structures.[1] Understanding this dynamic interplay is crucial for predicting its reactivity and behavior in various chemical and biological systems.

The Acyclic Form: Aldehydo-D-Xylose

In its open-chain form, D-xylose possesses an aldehyde functional group at the C1 position, which is responsible for its classification as a reducing sugar.[1] The "D" designation refers to the stereochemical configuration of the hydroxyl group on the chiral carbon furthest from the aldehyde group (C4), which is on the right side in a Fischer projection.

Ring-Chain Tautomerism: Pyranose and Furanose Forms

In aqueous solutions, the open-chain form of D-xylose is a minor component of an equilibrium that strongly favors the formation of cyclic hemiacetals. This occurs through the intramolecular reaction of one of the hydroxyl groups with the aldehyde group.

-

Pyranose Forms: The reaction between the hydroxyl group at C5 and the aldehyde at C1 results in a six-membered ring structure, analogous to pyran. These are the most abundant forms of D-xylose in solution. The formation of the new chiral center at C1 (the anomeric carbon) leads to two diastereomers: α-D-xylopyranose and β-D-xylopyranose.[2] The orientation of the anomeric hydroxyl group relative to the CH₂OH group at C5 distinguishes these anomers.

-

Furanose Forms: A five-membered ring, analogous to furan, can also form through the reaction of the C4 hydroxyl group with the aldehyde. This results in α-D-xylofuranose and β-D-xylofuranose. These forms are generally less stable and present in smaller proportions in solution.

The equilibrium distribution of these tautomers is influenced by factors such as solvent and temperature.[3]

Caption: Ring-chain tautomerism of D-xylose in solution.

Physicochemical Properties of D-Xylose

A thorough understanding of D-xylose's physical and chemical properties is essential for its application in research and development.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O₅ | [4] |

| Molecular Weight | 150.13 g/mol | [4] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 154-158 °C | [5] |

| Solubility in Water | Highly soluble (1 g dissolves in 0.8 mL) | [1] |

| Solubility in Ethanol | Slightly soluble | [4] |

| Other Solvents | Soluble in pyridine and hot alcohol. | [5] |

| Sweetness | Approximately 40% as sweet as sucrose. | [6] |

| Reducing Property | Yes, due to the presence of a free aldehyde group in its open-chain form. | [1] |

Stability: D-xylose is stable at room temperature.[1] However, it can undergo degradation at elevated temperatures, particularly in acidic or alkaline conditions, leading to the formation of compounds like furfural.[7][8] The kinetics of this degradation are dependent on pH and temperature.[7]

Biological Significance and Metabolic Pathways

While not a primary energy source for humans in the way glucose is, D-xylose plays a crucial role in diagnostics and is metabolized through several pathways in various organisms.

The D-Xylose Absorption Test: A Diagnostic Tool

The D-xylose absorption test is a well-established clinical diagnostic tool used to assess malabsorption in the small intestine.[9] Since D-xylose is absorbed passively and does not require enzymatic digestion, its presence in blood and urine after oral administration provides a direct measure of the absorptive capacity of the intestinal mucosa.

Metabolic Fates of D-Xylose

In organisms that can metabolize it, D-xylose is primarily channeled into the pentose phosphate pathway. Several distinct initial pathways exist for its conversion:

-

Oxido-reductase Pathway: Found in eukaryotic microorganisms, this pathway involves a two-step conversion of D-xylose to D-xylulose. Xylose reductase (XR) first reduces D-xylose to xylitol, which is then oxidized to D-xylulose by xylitol dehydrogenase (XDH).[10]

-

Isomerase Pathway: Predominantly found in prokaryotes, this pathway utilizes the enzyme xylose isomerase to directly convert D-xylose to D-xylulose.[10]

-

Weimberg Pathway (Oxidative): In this pathway, D-xylose is oxidized to D-xylono-lactone and then to D-xylonic acid. Subsequent enzymatic steps convert it to 2-ketoglutarate, an intermediate of the citric acid cycle.[10]

-

Dahms Pathway (Oxidative): Similar to the Weimberg pathway initially, the intermediate 2-keto-3-deoxy-xylonate is cleaved by an aldolase into pyruvate and glycolaldehyde.[10]

Caption: Major initial metabolic pathways of D-xylose.

In humans, a significant portion of absorbed D-xylose is excreted unchanged in the urine.[11] However, some metabolism does occur, with evidence of its conversion to CO₂.[11] The transport of D-xylose across the human small intestine appears to be a passive, Na+-independent process.[12]

Applications in Drug Development and Research

The unique chemical and physical properties of D-xylose make it a valuable molecule in the pharmaceutical industry.

D-Xylose as a Chiral Building Block

The well-defined stereochemistry of D-xylose makes it an attractive and inexpensive starting material for the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs). It has been utilized in the synthesis of various compounds, including antiviral agents like β-thymidine, a key intermediate for azidothymidine (AZT).[13] The synthesis of other bioactive molecules, such as certain anti-influenza agents, has also been explored using D-xylose derivatives.[14]

Role as a Pharmaceutical Excipient

D-xylose can be used as a functional excipient in oral solid dosage forms.[15][16] Its properties as a sweetener can improve the palatability of oral formulations.[15] Furthermore, as a sugar, it can be employed in various formulation strategies to enhance the solubility and bioavailability of poorly water-soluble drugs.[16] Its potential use in controlled-release drug delivery systems is also an area of interest.[17]

The Maillard Reaction in a Pharmaceutical Context

The free aldehyde group of D-xylose makes it susceptible to the Maillard reaction, a non-enzymatic browning reaction with amino acids, peptides, and proteins.[18] This reaction is of particular importance in the formulation of protein-based drugs and can impact the stability and efficacy of the final product. Understanding the kinetics and mechanism of the Maillard reaction between D-xylose and specific amino acids, such as lysine, is critical for formulation scientists.[15] Pentoses like D-xylose are generally more reactive in the Maillard reaction than hexoses.[15]

Experimental Protocols for the Analysis of D-Xylose

Accurate and reliable quantification of D-xylose is crucial for both clinical diagnostics and research. Below are detailed methodologies for its analysis.

High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)

This method is suitable for the quantification of D-xylose in various matrices, including biological fluids and hydrolysates.

Protocol:

-

Sample Preparation:

-

For plasma/serum: Deproteinize the sample by adding 3 volumes of cold acetonitrile or methanol, vortex, and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Collect the supernatant.

-

For urine: Dilute the sample with deionized water as needed.

-

Filter all samples through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: A dedicated carbohydrate analysis column, such as an amino- or polymer-based column (e.g., Aminex HPX-87P).

-

Mobile Phase: Degassed deionized water or a dilute acid solution (e.g., 0.005 M H₂SO₄).

-

Flow Rate: 0.5 - 0.8 mL/min.

-

Column Temperature: 60 - 85 °C.

-

Detector: Refractive Index Detector (RID), maintained at a stable temperature.

-

Injection Volume: 10 - 20 µL.

-

-

Quantification:

-

Prepare a series of D-xylose standards of known concentrations in the same matrix as the samples.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of D-xylose in the samples by interpolating their peak areas from the calibration curve.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for D-xylose analysis, but requires derivatization to increase its volatility.

Protocol:

-

Sample Preparation and Derivatization:

-

To an aliquot of the sample (e.g., deproteinized plasma or diluted urine), add an internal standard (e.g., a stable isotope-labeled xylose or another sugar not present in the sample).

-

Evaporate the sample to dryness under a stream of nitrogen.

-

Oximation: Add a solution of hydroxylamine hydrochloride in pyridine (e.g., 20 mg/mL) to the dried residue. Heat at 70-90 °C for 30-60 minutes to convert the aldehyde group to an oxime.[19]

-

Silylation: Cool the sample and add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[20] Heat at 70-90 °C for another 30-60 minutes to convert the hydroxyl groups to trimethylsilyl (TMS) ethers.[19]

-

-

GC-MS Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature of around 300 °C.

-

Mass Spectrometer: Operate in electron ionization (EI) mode. Monitor characteristic ions for the D-xylose derivative and the internal standard.

-

-

Quantification:

-

Perform the same derivatization procedure on a series of D-xylose standards.

-

Generate a calibration curve by plotting the ratio of the peak area of the D-xylose derivative to the peak area of the internal standard against the concentration of the standards.

-

Calculate the concentration of D-xylose in the samples from this calibration curve.

-

Enzymatic Assay

Enzymatic assays provide a highly specific and rapid method for D-xylose quantification.

Protocol:

-

Principle: The assay is based on the oxidation of D-xylose to D-xylonic acid by the enzyme xylose dehydrogenase, with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the amount of D-xylose in the sample.[21][22]

-

Reagents:

-

Buffer (e.g., 50 mM phosphate buffer, pH 7.5-8.0).

-

NAD⁺ solution.

-

Xylose dehydrogenase (and xylose mutarotase to facilitate the conversion between anomers).[22]

-

D-xylose standard solution.

-

-

Procedure:

-

Pipette the sample, buffer, and NAD⁺ solution into a cuvette or microplate well.

-

Mix and incubate for a few minutes to allow for temperature equilibration and to record a baseline absorbance (A1) at 340 nm.

-

Initiate the reaction by adding the xylose dehydrogenase/mutarotase solution.

-

Incubate at a controlled temperature (e.g., 25-37 °C) for a sufficient time for the reaction to go to completion (typically 5-10 minutes).

-

Record the final absorbance (A2) at 340 nm.

-

-

Calculation:

-

Calculate the change in absorbance (ΔA = A2 - A1) for both the sample and a reagent blank.

-

Subtract the ΔA of the blank from the ΔA of the sample.

-

Calculate the concentration of D-xylose using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 L·mol⁻¹·cm⁻¹).

-

Caption: Principle of the enzymatic assay for D-xylose quantification.

Conclusion

Aldehydo-D-xylose, while a simple pentose sugar, possesses a rich chemistry and a diverse range of applications that are of significant interest to the scientific and pharmaceutical communities. Its unique structural features, reactivity, and biological roles make it a valuable tool in diagnostics, a versatile building block in synthetic chemistry, and a functional excipient in drug formulation. A thorough understanding of its properties and the availability of robust analytical methods are paramount for harnessing its full potential in advancing research and drug development.

References

-

bioWORLD. (n.d.). D-Xylose. Retrieved from [Link]

-

BSH Ingredients. (n.d.). D-Xylose Manufacturing Process Flow Chart -Xylose Production. Retrieved from [Link]

- Gurjar, M. K., et al. (1994). Anti-AIDS compounds: A new synthesis of β-thymidine from D-xylose. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 106(6), 1415-1421.

- Kersters-Hilderson, H., et al. (1976). Determination of the anomeric configuration of D-xylose with D-xylose isomerases.

- Peña, I., et al. (2013). Conformations of D-xylose: the pivotal role of the intramolecular hydrogen-bonding. Physical Chemistry Chemical Physics, 15(38), 16245-16251.

- Lau, K., et al. (2014). Kinetic Modeling of Xylose Oligomer Degradation during Pretreatment in Dilute Acid or in Water. Industrial & Engineering Chemistry Research, 53(37), 14287-14295.

- Forzato, C., et al. (2022). Kinetic Study of the Maillard Reaction in Thin Film Generated by Microdroplets Deposition. International Journal of Molecular Sciences, 23(18), 10471.

- Lin, Q., et al. (2019). Supplementary Information: Solvent effect on xylose conversion under catalyst-free conditions: insights from molecular dynamics simulation and experiments. The Royal Society of Chemistry.

- Peña, I., et al. (2013). Conformations of D-xylose: the pivotal role of the intramolecular hydrogen-bonding. Physical Chemistry Chemical Physics, 15(38), 16245-16251.

- Wang, H., et al. (2021). Separation and characterization of the antioxidant active component from Maillard reaction products in xylose-lysine system. Food Bioscience, 41, 100977.

-

Megazyme. (2019, March 8). D-Xylose Video Protocol with K-XYLOSE [Video]. YouTube. [Link]

- Coudray, C., et al. (2006). Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates. Applied and Environmental Microbiology, 72(5), 3748-3753.

- Forzato, C., et al. (2022). Kinetic Study of the Maillard Reaction in Thin Film Generated by Microdroplets Deposition. International Journal of Molecular Sciences, 23(18), 10471.

- Ptak, A., et al. (2002). Design, synthesis, and antiviral activity of alpha-nucleosides: D- and L-isomers of lyxofuranosyl- and (5-deoxylyxofuranosyl)benzimidazoles. Journal of Medicinal Chemistry, 45(24), 5347-5355.

- Junceda, E., et al. (2017). Analytical Validation of a New Enzymatic and Automatable Method for d-Xylose Measurement in Human Urine Samples. Journal of Analytical Methods in Chemistry, 2017, 8421418.

- Lin, Q., et al. (2019). Solvent effect on xylose conversion under catalyst-free conditions: insights from molecular dynamics simulation and experiments. Green Chemistry, 21(19), 5366-5376.

- Kleiner, A., et al. (2023). A novel SPE-UPLC-MS/MS-based assay for the selective, simultaneous quantification of xylosyltransferase-I and -II activity. Biochimie, 215, 104-112.

- Kang, X., et al. (2021). Xylan and xylose decomposition during hot water pre-extraction: A pH-regulated hydrolysis.

- Wang, H., et al. (2021). Separation and characterization of the antioxidant active component from Maillard reaction products in xylose-lysine system. Food Bioscience, 41, 100977.

-

Megazyme. (n.d.). D-XYLOSE Assay Procedure. Retrieved from [Link]

-

PubChem. (n.d.). D-Xylose. Retrieved from [Link]

- Provost, J. (2019). The Maillard Reaction. In The Maillard Reaction. San Diego: University of San Diego.

- Grénman, H., et al. (2011). The Kinetics Studies on Hydrolysis of Hemicellulose. Bioresource Technology, 102(19), 9058-9064.

- Wilfart, A., et al. (2018). Xylose: absorption, fermentation, and post-absorptive metabolism in the pig. Journal of Animal Science and Biotechnology, 9, 6.

- Sessions, A. L. (2009).

- Deutsch, J. C., et al. (1994). Serum xylose analysis by gas chromatography/mass spectrometry.

-

Wikipedia. (n.d.). Xylose metabolism. Retrieved from [Link]

- Park, J., et al. (2022). Effect of amino acids in the Maillard reaction products generated from the reaction flavors of Tenebrio molitor (mealworm) protein and d-xylose. Food Science and Biotechnology, 31(13), 1647-1660.

- Ohkohchi, N., et al. (1986). Mechanism of D-xylose transport in human small intestine. Journal of Pediatric Gastroenterology and Nutrition, 5(3), 372-378.

- Nidetzky, B., et al. (2009). D-Glucosyl-D-xylose: Enzyme-Catalyzed Synthesis of Maltose Analogues. Scientia Pharmaceutica, 77(1), 183.

- Williams, G. R., & Williams, A. C. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 397.

- Michopoulos, F., et al. (2009). UPLC-MS-based analysis of human plasma for metabonomics using solvent precipitation or solid phase extraction. Journal of Proteome Research, 8(4), 2114-2121.

- Sim, J., & Shin, J.-G. (2013). Quantitative analysis of 5-HMF produced from fructose. Journal of the Korean Society for Applied Biological Chemistry, 56(5), 557-561.

- Wang, Z., et al. (2016). Synthesis and Anti-Influenza A Virus Activity of 6′-amino-6′-deoxy-glucoglycerolipids Analogs. Scientific Reports, 6, 28163.

- Collins, P. M., & Ferrier, R. J. (1995).

-

Human Metabolome Database. (n.d.). D-Xylose (HMDB0000098). Retrieved from [Link]

- van der Poel, G. W., et al. (2018). Experimental and Modeling Studies on the Solubility of D-Arabinose, D-Fructose, D-Glucose, D-Mannose, Sucrose and D-Xylose in Methanol and Methanol-Water Mixtures.

- Loftsson, T., & Brewster, M. E. (2011). Advanced Technologies for Oral Controlled Release: Cyclodextrins for Oral Controlled Release. AAPS PharmSciTech, 12(3), 806-817.

-

BSH Ingredients. (2023, July 21). D-Xylose in the Food Additive Industry: A Versatile and Functional Ingredient for Enhanced Nutrition and Flavor. Retrieved from [Link]

- Nidetzky, B., et al. (2009). D-Glucosyl-D-xylose: Enzyme-Catalyzed Synthesis of Maltose Analogues. Scientia Pharmaceutica, 77(1), 183.

-

GlobalRx. (n.d.). Clinical Profile of D-Xylose USP. Retrieved from [Link]

Sources

- 1. D-Xylose | C5H10O5 | CID 135191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Solvent effect on xylose conversion under catalyst-free conditions: insights from molecular dynamics simulation and experiments - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Conformations of d-xylose: the pivotal role of the intramolecular hydrogen-bonding - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. The Kinetics Studies on Hydrolysis of Hemicellulose - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. WO2017109046A1 - Enzymatic method for the evaluation of xylose - Google Patents [patents.google.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. ias.ac.in [ias.ac.in]

- 12. Synthesis and Anti-Influenza A Virus Activity of 6′-amino-6′-deoxy-glucoglycerolipids Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. home.sandiego.edu [home.sandiego.edu]

- 14. researchgate.net [researchgate.net]

- 15. Advanced Technologies for Oral Controlled Release: Cyclodextrins for Oral Controlled Release - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Serum xylose analysis by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Analytical Validation of a New Enzymatic and Automatable Method for d-Xylose Measurement in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 20. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 21. youtube.com [youtube.com]

- 22. Development of a xylosyltransferase-I-selective UPLC MS/MS activity assay using a specific acceptor peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Aldehydo-D-Xylose: Discovery and Natural Occurrence

Introduction to Aldehydo-D-Xylose: The Ubiquitous Pentose

Aldehydo-D-Xylose, commonly known as D-xylose, is a five-carbon monosaccharide—an aldopentose—that holds a significant, albeit often underappreciated, position in the landscape of biochemistry and natural product chemistry.[1] While glucose reigns as the primary cellular fuel, D-xylose is the second most abundant carbohydrate in nature, forming the structural backbone of a vast array of plant-based biomass.[2] Its open-chain form, characterized by a terminal aldehyde group, is responsible for its classification as a reducing sugar.[3] This guide provides a comprehensive exploration of the historical discovery of this "wood sugar," its chemical identity, its widespread natural occurrence, and the fundamental biological pathways it inhabits. For researchers and drug development professionals, a deep understanding of D-xylose is foundational for fields ranging from biofuel production and nutritional science to glycoscience and the development of novel therapeutics.

Part 1: The Historical Unraveling of a Core Monosaccharide

The discovery and structural elucidation of D-xylose are intrinsically linked to the golden age of carbohydrate chemistry in the late 19th century. This era was marked by a systematic effort to understand the structure and stereochemistry of simple sugars, a challenge met with rudimentary analytical tools but profound intellectual rigor.

First Isolation: The Birth of "Wood Sugar"

The journey of D-xylose began in 1881 when the Finnish scientist, Koch, successfully isolated a novel sugar from wood.[1] In recognition of its origin, it was named "xylose," derived from the Ancient Greek word xylon (ξύλον), meaning "wood".[1] This initial discovery established its identity as a key constituent of woody plant material. However, its precise chemical structure and relationship to other known sugars remained a puzzle.

Emil Fischer: Architect of Sugar Stereochemistry

While Koch first isolated xylose, it was the monumental work of German chemist Emil Fischer that provided the framework to understand its exact structure and stereochemistry. Fischer's contributions to carbohydrate chemistry, for which he was awarded the Nobel Prize in Chemistry in 1902, were transformative.[4][5]

His key innovations directly enabled the characterization of D-xylose:

-

Phenylhydrazine Reaction: Fischer's discovery of phenylhydrazine in 1875 was a pivotal breakthrough.[6] He demonstrated that this reagent reacts with the aldehyde or ketone group of sugars to form crystalline derivatives called phenylhydrazones and, with excess reagent, osazones.[4] These well-defined crystals with sharp melting points were instrumental in identifying and differentiating sugars that were otherwise difficult to characterize.[5]

-

Structural Proof and Stereoisomerism: Through a series of elegant transformations, including oxidation to aldonic acids and the formation of common osazones, Fischer established the aldehyde-containing, straight-chain nature of glucose and other monosaccharides.[4][6] This work established the principles of stereoisomerism in sugars, confirming the Le Bel–Van 't Hoff rule of the asymmetric carbon atom.[5] His development of the Fischer projection provided a standardized two-dimensional representation of the three-dimensional structure of carbohydrates, which remains a cornerstone of organic chemistry today.[5][6]

Fischer's systematic approach and foundational discoveries allowed for the definitive structural elucidation of D-xylose as one of the possible aldopentoses, establishing its specific stereochemical configuration.

Part 2: Chemical and Structural Identity of Aldehydo-D-Xylose

D-xylose is an aldopentose, meaning it contains five carbon atoms and a terminal aldehyde functional group in its acyclic form.[1] This aldehyde group confers reducing properties to the molecule.[3][7] In aqueous solutions, D-xylose exists in equilibrium between its linear aldehydo form and its more stable cyclic hemiacetal forms. The cyclic structures are predominantly six-membered rings (pyranoses) but can also be five-membered rings (furanoses), each with distinct anomers (α and β).[3]

Core Chemical and Physical Data

The fundamental properties of D-xylose are summarized below, providing essential data for experimental design and analysis.

| Property | Value | Source(s) |

| IUPAC Name | (2R,3S,4R)-2,3,4,5-tetrahydroxypentanal | [8] |

| Molecular Formula | C₅H₁₀O₅ | [3][8] |

| Molecular Weight | 150.13 g/mol | [8][9] |

| CAS Number | 58-86-6 | [10] |

| Appearance | White crystalline powder or needles | [3][11] |

| Melting Point | 153-158 °C | [9][10] |

| Water Solubility | High (1g dissolves in ~0.8 mL) | [9] |

| Optical Rotation [α]D | Starts at +92° and equilibrates to +18.6° | [9] |

Structural Representations of D-Xylose

The equilibrium between the linear and cyclic forms of D-xylose is a critical concept in its chemistry. The open-chain aldehydo form is the reactive species in many chemical tests, while the cyclic forms predominate in solution.

Part 3: Natural Occurrence and Biological Significance

D-Xylose is pervasive throughout the biosphere, primarily as a structural component in plants but also playing vital roles in animal and microbial biochemistry.

Prevalence in the Plant Kingdom

The vast majority of D-xylose in nature is locked within the complex polysaccharide xylan.[1] Xylan is a primary constituent of hemicellulose, which, along with cellulose and lignin, forms the structural matrix of plant cell walls.[2][11]

-

Hardwoods and Agricultural Residues: Sources like birchwood can have a xylan content as high as 30%.[1] Agricultural byproducts such as corncobs, straw, cottonseed hulls, and pecan shells are also exceptionally rich in this sugar.[12]

-

Fruits and Vegetables: D-xylose is also found in smaller quantities in many edible plants, including fruits like strawberries, raspberries, and pears, and vegetables such as cauliflower and spinach.[3][12]

The table below provides a summary of D-xylose content in various natural sources, highlighting its abundance in non-edible biomass which is of great interest for industrial applications.

| Natural Source | Form | Approximate D-Xylose Content (%) | Primary Use of Source |

| Birchwood | Hemicellulose | ~30% | Industrial Xylitol Production |

| Corncobs | Hemicellulose | ~2.8% | Industrial Xylitol Production |

| Birch Bark | Hemicellulose | ~2.5% | Industrial Xylitol Production |

| Cottonseed Hulls | Hemicellulose | ~2.0% | Animal Feed, Industrial Use |

| Almond Shells | Hemicellulose | ~1.8% | Industrial Xylitol Production |

| Strawberries | Free/Polymer | Trace | Food |

| Raspberries | Free/Polymer | Trace | Food |

Role in Animal Glycobiology

In humans and other animals, D-xylose is not a major nutrient but plays a crucial and highly specific role in the biosynthesis of proteoglycans—large molecules consisting of a core protein covalently attached to glycosaminoglycan (GAG) chains.[1]

-

Initiation of GAG Synthesis: D-xylose is the first sugar added to specific serine or threonine residues on the core protein, a critical initiating step for the assembly of GAG chains like heparan sulfate and chondroitin sulfate. This transfer is catalyzed by enzymes known as protein xylosyltransferases (XYLT1, XYLT2).[1] These proteoglycans are essential components of the extracellular matrix and connective tissues, playing roles in cell signaling, adhesion, and structural support.

-

Diagnostic Use: The D-xylose absorption test is a clinical tool used to assess the absorptive capacity of the small intestine, helping to diagnose malabsorption syndromes.[12][13]

Presence in Microorganisms

D-xylose is a key metabolite in many microorganisms. It is found in or produced by yeast such as Saccharomyces cerevisiae and bacteria like Escherichia coli.[8][9] Microbes have evolved diverse and efficient pathways to catabolize D-xylose, a topic of intense research for the production of biofuels and other valuable chemicals from lignocellulosic biomass.[14][15]

Part 4: Biosynthesis and Metabolic Fates

The creation and breakdown of xylose are fundamental biochemical processes. In plants, its synthesis is vital for cell wall construction, while in microbes, its catabolism provides a key source of carbon and energy.

Biosynthesis of UDP-Xylose in Plants

In plants, D-xylose is not synthesized as a free sugar but as an activated nucleotide sugar, UDP-α-D-xylose, which serves as the donor for xylosyltransferases.[16][17] This is the primary precursor for xylan and xyloglucan biosynthesis.[17] The major de novo pathway begins with UDP-glucose.[17]

-

Oxidation: UDP-glucose is oxidized to UDP-glucuronic acid (UDP-GlcA) by the cytosolic enzyme UDP-glucose dehydrogenase (UGDH).[16][17] This two-step oxidation requires NAD+ as a cofactor.

-

Decarboxylation: UDP-GlcA is then irreversibly decarboxylated to form UDP-xylose. This reaction is catalyzed by UDP-xylose synthase (UXS), also known as UDP-GlcA decarboxylase.[16][18]

Core Metabolic Pathways in Microorganisms

Microorganisms typically utilize one of two primary pathways to channel D-xylose into the central pentose phosphate pathway (PPP).[14]

-

Oxido-Reductase Pathway: Found in eukaryotic microbes like yeast and fungi, this pathway involves two steps. First, D-xylose is reduced to the sugar alcohol xylitol by xylose reductase (XR). Second, xylitol is oxidized to D-xylulose by xylitol dehydrogenase (XDH).[14][19]

-

Isomerase Pathway: Common in prokaryotes, this pathway is more direct. The enzyme xylose isomerase (XI) directly converts D-xylose into its ketose isomer, D-xylulose.[14][19]

In both pathways, the resulting D-xylulose is phosphorylated by xylulokinase (XK) to form D-xylulose-5-phosphate, which is a key intermediate of the PPP.[19]

Part 5: Experimental Protocol: Isolation of D-Xylose from Corncobs

This section provides a detailed methodology for the isolation of D-xylose from a widely available lignocellulosic source, corncobs. The protocol is based on the principle of acid hydrolysis of hemicellulose.

Causality: The protocol's effectiveness relies on using dilute acid under heat to catalytically cleave the β-1,4-glycosidic bonds holding the D-xylose units together within the xylan polymer, releasing them as free monosaccharides. Subsequent steps are designed to separate these sugars from insoluble lignin and other degradation products.

Self-Validation: Each stage includes checks to ensure the process is proceeding correctly. The pH after neutralization must be confirmed, the removal of colored impurities is visually assessed, and the final product's identity is validated against a pure standard using analytical techniques.

Methodology

-

Material Preparation:

-

Obtain dry corncobs and grind them into a fine powder (e.g., 20-40 mesh) using a Wiley mill.

-

Dry the powder in an oven at 60°C overnight to remove residual moisture. This ensures accurate mass measurements and efficient acid penetration.

-

-

Dilute Acid Hydrolysis:

-

In a pressure-resistant flask, combine the dried corncob powder with 2% (v/v) sulfuric acid (H₂SO₄) at a solid-to-liquid ratio of 1:10 (w/v).

-

Seal the flask and heat in an autoclave or oil bath at 121°C for 60 minutes. This combination of temperature, time, and acid concentration is optimized to maximize xylose yield while minimizing its degradation to furfural.

-

-

Neutralization and Filtration:

-

Cool the reaction mixture to room temperature.

-

Slowly add solid calcium carbonate (CaCO₃) or a calcium hydroxide (Ca(OH)₂) slurry while stirring until the pH of the hydrolysate reaches 5.0-5.5. This neutralizes the sulfuric acid, precipitating it as insoluble calcium sulfate (gypsum).

-

Filter the mixture through a Buchner funnel with filter paper to remove the solid residue, which contains lignin and calcium sulfate. The resulting liquid is the crude xylose solution.

-

-

Decolorization and Purification:

-

Add activated charcoal to the crude xylose solution (approximately 2% w/v).

-

Heat the solution to 70°C and stir for 30 minutes. The activated charcoal adsorbs colored impurities and other degradation byproducts.

-

Filter the hot solution to remove the charcoal. The filtrate should be a clear, light-yellow solution.

-

For higher purity, the solution can be passed through sequential columns of cation and anion exchange resins.

-

-

Crystallization:

-

Concentrate the purified filtrate using a rotary evaporator under reduced pressure at 60°C until a thick syrup is formed.

-

Transfer the syrup to a beaker, add a small amount of ethanol to reduce solubility, and cool in an ice bath while scratching the inner wall with a glass rod to induce crystallization.

-

Collect the D-xylose crystals by filtration and wash with a small amount of cold ethanol.

-

Dry the crystals in a desiccator.

-

-

Analysis and Validation:

-

Confirm the identity and purity of the crystals against a D-xylose standard using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector.

-

Isolation Workflow

Sources

- 1. Xylose - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. nobelprize.org [nobelprize.org]

- 5. Emil Fischer - Wikipedia [en.wikipedia.org]

- 6. ias.ac.in [ias.ac.in]

- 7. fiveable.me [fiveable.me]

- 8. aldehydo-D-Xylose | C5H10O5 | CID 644160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. D-Xylose | C5H10O5 | CID 135191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. D(+)-Xylose | 58-86-6 [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. Food Sources High in D-Xylose: Natural Foods and Plants [bshingredients.com]

- 13. caringsunshine.com [caringsunshine.com]

- 14. Xylose metabolism - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. The Synthesis of UDP-xylose: a Regulatory Metabolite and Precursor Required for Formation of Plant Cell Wall Polysaccharides - UNIVERSITY OF GEORGIA [portal.nifa.usda.gov]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stereochemistry and Enantiomeric Forms of aldehydo-D-Xylose

<_ 2_0_1_4_5_2_5_5_0_0>

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the stereochemical intricacies of aldehydo-D-xylose and its enantiomeric counterpart, L-xylose. As an aldopentose, the spatial arrangement of its constituent atoms dictates its biological function and potential therapeutic applications. Understanding these nuances is paramount for professionals engaged in carbohydrate chemistry, drug design, and molecular biology.

Fundamental Stereochemistry of Xylose

Xylose is an aldopentose, a five-carbon monosaccharide with an aldehyde functional group in its open-chain form.[1] The core of its stereochemistry lies in its chiral centers, which are carbon atoms bonded to four different groups.[2]

Chiral Centers and Fischer Projections

In its linear, or aldehydo, form, D-xylose possesses three chiral centers at carbons 2, 3, and 4.[2] The spatial orientation of the hydroxyl (-OH) groups attached to these carbons determines the specific stereoisomer. The "D" designation in D-xylose signifies that the hydroxyl group on the chiral carbon furthest from the aldehyde group (C4) is positioned on the right side in a Fischer projection.[3][4] Conversely, L-xylose, its enantiomer, has the -OH group on C4 on the left.[3][5]

The IUPAC name for D-xylose, which precisely describes its stereochemistry, is (2R, 3S, 4R)-2,3,4,5-tetrahydroxypentanal.[2] Its enantiomer, L-xylose, has the opposite configuration at all chiral centers: (2S, 3R, 4S)-2,3,4,5-tetrahydroxypentanal.[6]

Fischer projection of aldehydo-D-xylose.

Cyclization and Anomeric Forms: Haworth Projections

In aqueous solutions, the open-chain aldehyde form of xylose is in equilibrium with its cyclic hemiacetal forms.[7] This intramolecular reaction occurs between the aldehyde group at C1 and the hydroxyl group at C5, forming a more stable six-membered ring known as a pyranose.[1][8] This cyclization creates a new chiral center at C1, the anomeric carbon.

The two resulting stereoisomers at the anomeric carbon are called anomers, designated as α and β.[8] In a Haworth projection, for D-xylose, the α-anomer is characterized by the anomeric hydroxyl group being on the opposite side of the ring from the CH2OH group (C5). In the β-anomer, the anomeric hydroxyl group is on the same side.[9] The interconversion between these forms is a dynamic process.[7]

Equilibrium between linear and cyclic forms of D-xylose.

Enantiomeric Forms: D-Xylose vs. L-Xylose

Enantiomers are stereoisomers that are non-superimposable mirror images of each other.[5] D-xylose and L-xylose are such a pair, exhibiting identical physical properties in a non-chiral environment, except for their interaction with plane-polarized light.[10]

| Property | D-Xylose | L-Xylose |

| Natural Abundance | Abundant in nature, a key component of hemicellulose.[1] | Rare in nature.[10][11] |

| Biological Role | Metabolized by many organisms; used in diagnostics for malabsorption.[10][12] | Not readily metabolized by most organisms.[10] |

| Specific Rotation | Dextrorotatory (+) | Levorotatory (-)[1] |

| Potential Applications | Food sweetener, biofuel production, diagnostic agent.[10] | Chiral building block in organic synthesis, potential in drug development (antiviral, anticancer).[10][11] |

Biological Significance and Applications

D-xylose is the naturally occurring form and plays a structural role in plant cell walls as a major component of hemicellulose.[13] In humans, it is used in the D-xylose absorption test to assess the function of the small intestine.[10]

L-xylose, being the non-natural enantiomer, is not easily metabolized by most biological systems.[10] This property makes it a valuable chiral precursor in the synthesis of other important molecules, such as L-ascorbic acid (Vitamin C) and various therapeutic agents.[11] Derivatives of L-xylose have shown potential as inhibitors of urinary glucose reabsorption, suggesting applications in diabetes treatment.[11] Polyhydroxypyrrolidines derived from L-xylose have demonstrated antitumor and anti-HIV properties.[11]

Experimental Methodologies

Synthesis of L-Xylose

The relative scarcity of L-xylose necessitates its synthesis for research and development purposes. Several synthetic routes have been established:

-

From D-Gluconolactone: A multi-step chemical synthesis can yield L-xylose from the readily available D-glucono-1,5-lactone.[14]

-

Enzymatic Isomerization: L-xylulose can be converted to L-xylose through enzymatic isomerization.[11][15] The starting material, L-xylulose, can be produced by the oxidation of xylitol.[11][16]

Protocol: Enzymatic Isomerization of L-Xylulose to L-Xylose

-

Enzyme Source: Obtain a purified xylose isomerase (EC 5.3.1.5). These are commercially available or can be isolated from various microorganisms.[17]

-

Substrate Preparation: Prepare a solution of L-xylulose in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0).

-

Reaction Conditions: Incubate the L-xylulose solution with xylose isomerase at an optimal temperature (typically 60-65°C for many commercial enzymes) and pH.[17] The reaction requires a divalent cation cofactor, usually Mg²⁺ or Co²⁺.[18]

-

Monitoring the Reaction: The progress of the isomerization can be monitored using techniques such as High-Performance Liquid Chromatography (HPLC) with a carbohydrate analysis column.

-

Purification: Once equilibrium is reached (favoring the aldose), the L-xylose can be purified from the remaining L-xylulose and the enzyme using chromatographic methods.

Causality: The enzyme's active site facilitates a hydride shift, converting the ketose (L-xylulose) to the aldose (L-xylose).[19] The use of immobilized enzymes can improve the efficiency and reusability of the catalyst in industrial applications.[17]

A common biosynthetic pathway for L-xylose.

Stereochemical Analysis: Polarimetry

Polarimetry is a key technique for distinguishing between enantiomers. It measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.

Protocol: Determination of Specific Rotation

-

Sample Preparation: Prepare a solution of the xylose isomer of a known concentration (g/mL) in a suitable solvent (typically water).

-

Instrumentation: Use a polarimeter, ensuring it is properly calibrated.

-

Measurement: Fill the polarimeter cell of a known path length (dm) with the solution and measure the observed angle of rotation (α).

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (c * l) where:

-

α is the observed rotation.

-

c is the concentration in g/mL.

-

l is the path length in decimeters (dm).

-

Self-Validation: The sign of the specific rotation (+ for dextrorotatory, - for levorotatory) will definitively identify the enantiomer. The magnitude should be consistent with literature values for the pure substance under the same conditions (temperature and wavelength of light).

Conclusion

The stereochemistry of aldehydo-D-xylose is a cornerstone of its chemical and biological identity. Its relationship with its enantiomer, L-xylose, highlights the profound impact of stereoisomerism on molecular function. While D-xylose is a ubiquitous natural sugar with established roles in biology and diagnostics, the rare L-xylose enantiomer presents exciting opportunities as a chiral building block for the synthesis of novel therapeutics. A thorough understanding of their structures, properties, and the methodologies for their synthesis and analysis is essential for advancing research and development in carbohydrate-based science.

References

-

Georganics. L-Xylose - preparation and application. Available at: [Link]

-

Wikipedia. Xylulose. Available at: [Link]

-

Study.com. Xylose is a common sugar found in many types of wood... Assign R or S configurations to the chirality centers... Available at: [Link]

-

Wikipedia. Xylose. Available at: [Link]

-

PubChem. L-Xylose. Available at: [Link]

-

ACS Publications. The Anomeric Equilibrium in d-Xylose: Free Energy and the Role of Solvent Structuring. Available at: [Link]

-

Pearson+. Draw the enantiomer of given structure of Xylose, and identify as... Available at: [Link]

-

BSH Ingredients. Food Sources High in D-Xylose: Natural Foods and Plants. Available at: [Link]

-

PubMed. Advances in applications, metabolism, and biotechnological production of L-xylulose. Available at: [Link]

-

ResearchGate. Scheme 1 Fisher projection of D-xylose (centre) and Haworth projections of a and b anomers... Available at: [Link]

-

PubMed. Anomeric specificity of D-xylose isomerase. Available at: [Link]

-

ResearchGate. The synthesis of L-gulose and L-xylose from D-gluconolactone. Available at: [Link]

-

Fiveable. D-Xylose Definition. Available at: [Link]

-

ACS Publications. New Synthesis of L-Xylose-5-t. Available at: [Link]

-

ResearchGate. Chemical structure of L-xylulose. Available at: [Link]

-

ACS Publications. Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars. Available at: [Link]

-

PubChem. D-Xylose. Available at: [Link]

-

Master Organic Chemistry. D- and L- Notation For Sugars. Available at: [Link]

-

PubMed. Xylose isomerase in substrate and inhibitor michaelis states: atomic resolution studies of a metal-mediated hydride shift. Available at: [Link]

-

Pearson. D-Xylose and D-lyxose are formed when d-threose undergoes a Kilia... Available at: [Link]

-

Chegg.com. Solved 18. D-Xylose and L-arabinose are key five-carbon... Available at: [Link]

-

White Rose Research Online. Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars. Available at: [Link]

-

ACS Publications. Anomeric specificity of D-xylose isomerase. Available at: [Link]

-

Scilit. Determination of the anomeric configuration of D-xylose with D-xylose isomerases. Available at: [Link]

-

National Institutes of Health. L-arabinose and D-xylose: sweet pentoses that may reduce postprandial glucose and insulin responses. Available at: [Link]

-

Chemistry LibreTexts. 3.9: Fischer and Haworth projections. Available at: [Link]

-

Wikipedia. Xylose isomerase. Available at: [Link]

-

PubMed. X-ray crystal structure of D-xylose isomerase at 4-A resolution. Available at: [Link]

-

News-Medical.Net. Fischer and Haworth Projections of Carbohydrates. Available at: [Link]

-

Chemistry LibreTexts. 8.4: D, L Sugars. Available at: [Link]

-

Chemistry LibreTexts. 25.3: D, L Sugars. Available at: [Link]

-

Khan Academy. Carbohydrates - absolute configuration, epimers, common names. Available at: [Link]

-

PubMed. X-ray analysis of D-xylose isomerase at 1.9 A: native enzyme in complex with substrate and with a mechanism-designed inactivator. Available at: [Link]

-

National Institutes of Health. Binding Energy and Catalysis by D-Xylose Isomerase: Kinetic, Product and X-Ray Crystallographic Analysis of Enzyme-Catalyzed Isomerization of (R)-Glyceraldehyde. Available at: [Link]

-

ACS Publications. Notes- Preparation of L-Xylose. Available at: [Link]

-

Royal Society of Chemistry. Conformations of D-xylose: the pivotal role of the intramolecular hydrogen-bonding. Available at: [Link]

-

Master Organic Chemistry. Converting a Fischer Projection To A Haworth (And Vice Versa). Available at: [Link]

-

Jack Westin. Absolute Configuration - Carbohydrates. Available at: [Link]

-

YouTube. Enantiomers and Optical Activity Explained | Polarimetry, Rotation, Enantiomeric Excess. Available at: [Link]

-

YouTube. optical isomerism (stereoisomerism), D/L and R/S nomenclature. Available at: [Link]

Sources

- 1. Xylose - Wikipedia [en.wikipedia.org]

- 2. homework.study.com [homework.study.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Draw the enantiomer of given structure of Xylose, and identify as... | Study Prep in Pearson+ [pearson.com]

- 6. L-Xylose | C5H10O5 | CID 95259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Food Sources High in D-Xylose: Natural Foods and Plants [bshingredients.com]

- 11. L-Xylose - preparation and application - Georganics [georganics.sk]

- 12. benchchem.com [benchchem.com]

- 13. fiveable.me [fiveable.me]

- 14. researchgate.net [researchgate.net]

- 15. L-xylose | 609-06-3 [chemicalbook.com]

- 16. Advances in applications, metabolism, and biotechnological production of L-xylulose [pubmed.ncbi.nlm.nih.gov]

- 17. Xylose isomerase - Wikipedia [en.wikipedia.org]

- 18. X-ray analysis of D-xylose isomerase at 1.9 A: native enzyme in complex with substrate and with a mechanism-designed inactivator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Xylose isomerase in substrate and inhibitor michaelis states: atomic resolution studies of a metal-mediated hydride shift - PubMed [pubmed.ncbi.nlm.nih.gov]

theoretical conformational analysis of aldehydo-D-Xylose

An In-Depth Technical Guide to the Theoretical Conformational Analysis of Aldehydo-D-Xylose and its Cyclic Tautomers

Authored by: A Senior Application Scientist

Abstract

D-xylose, an aldopentose of significant interest in the food, pharmaceutical, and biotechnology sectors, exists as a complex equilibrium of tautomers in solution, including a minor but mechanistically crucial open-chain aldehydo form.[1] Understanding the three-dimensional structure and conformational preferences of these forms is paramount for elucidating its biological activity, designing enzyme inhibitors, and developing novel drug delivery systems.[2][3] This technical guide provides a comprehensive overview of the theoretical conformational analysis of D-xylose, focusing on the interplay between its open-chain and cyclic structures. We will explore the advanced computational methodologies employed, the key stereoelectronic effects governing conformational stability, and the functional implications for researchers and drug development professionals.

Introduction: The Structural Complexity of D-Xylose

D-xylose is a five-carbon sugar (aldopentose) primarily derived from hemicellulose, a major component of plant cell walls.[4][5] While often depicted in its linear, open-chain Fischer projection, this aldehydo form represents only a tiny fraction of the molecular population in aqueous solution.[6][7] The vast majority of D-xylose molecules exist in more thermodynamically stable cyclic hemiacetal forms: the six-membered pyranose rings and the five-membered furanose rings.[8][9]

This dynamic equilibrium between the open-chain and cyclic structures, a phenomenon known as mutarotation, is fundamental to its chemistry and biological function.[7][10] The open-chain form, despite its low concentration, is the reactive species that undergoes cyclization and is recognized by certain enzymes.[6][11] The cyclic forms, particularly the pyranose anomers, dominate the equilibrium and are responsible for the structural and recognition properties of xylose-containing biopolymers.[12] A thorough conformational analysis must therefore consider all major contributing structures to this equilibrium.

Applications Driving the Need for Conformational Insight:

-

Drug Development: D-xylose serves as a precursor in pharmaceutical synthesis and is used in diagnostic tests for intestinal malabsorption.[3] Its conformational integrity is critical for these applications.

-

Pharmaceutical Excipients: As a sweetener and stabilizing agent in drug formulations, its molecular shape influences palatability and interaction with active pharmaceutical ingredients (APIs).[1][13]

-

Enzymology: The specific anomeric and ring conformation of D-xylose is critical for substrate binding and catalysis by enzymes like D-xylose isomerase.[11][14]

The Tautomeric Equilibrium of D-Xylose

In an aqueous environment, the aldehyde group at the C1 position of the open-chain D-xylose reacts with the hydroxyl group at either C4 or C5 to form furanose (five-membered ring) or pyranose (six-membered ring) hemiacetals, respectively.[10] This cyclization creates a new stereocenter at C1, the anomeric carbon, resulting in two distinct diastereomers for each ring type, designated alpha (α) and beta (β).[7][15]

The resulting equilibrium is a complex mixture of at least five species: the open-chain aldehydo form, α-D-xylopyranose, β-D-xylopyranose, α-D-xylofuranose, and β-D-xylofuranose. For most aldopentoses, the pyranose forms are overwhelmingly favored in solution due to lower ring strain.[9][16]

Caption: Tautomeric equilibrium of D-xylose in aqueous solution.

Theoretical Methodologies for Conformational Analysis

Determining the precise three-dimensional structures and relative energies of D-xylose conformers relies on computational chemistry.[2] A multi-tiered approach is often employed, leveraging the strengths of different methods to balance accuracy and computational cost.[17]

Molecular Mechanics (MM)

MM methods use classical physics-based force fields to estimate the potential energy of a molecule. They are computationally inexpensive, making them ideal for exploring the vast conformational space of flexible molecules like carbohydrates.[18]

-

Application: Systematic or stochastic searches to identify a large number of possible low-energy conformers.

-

Causality: This initial, broad exploration is crucial because quantum mechanical methods are too costly to apply to a combinatorial explosion of starting structures. By pre-screening with MM, we can identify a manageable set of plausible conformers for more accurate refinement.

Quantum Mechanics (QM)

QM methods, such as Density Functional Theory (DFT), solve the electronic structure of a molecule to provide highly accurate energies and geometries.[17]

-

Application: Optimization and energy calculation of the low-energy conformers identified by MM.

-

Causality: QM is essential for accurately describing subtle stereoelectronic effects, like the anomeric effect and intramolecular hydrogen bonding, which are critical in carbohydrate conformation but may not be perfectly parameterized in all force fields.[19][20]

Molecular Dynamics (MD) Simulations

MD simulations model the movement of atoms and molecules over time, providing insight into the dynamic behavior of the system.[21]

-

Application: Simulating D-xylose in an explicit solvent (e.g., water) to understand its conformational flexibility and the influence of solvent on the tautomeric equilibrium.

-

Causality: Static, gas-phase calculations (even with QM) do not capture the profound impact of solvation.[21] MD simulations are the self-validating system here; they allow us to observe how solvent interactions, such as hydrogen bonding with water, dynamically shift the conformational landscape and favor specific anomers, aligning theoretical predictions with experimental observations in solution.[21][22]

Caption: General workflow for computational conformational analysis.

Conformational Landscape of D-Xylopyranose

The six-membered pyranose ring is not planar; it adopts puckered conformations to minimize angle and torsional strain. The two most important are the chair conformations, designated ⁴C₁ and ¹C₄. For D-xylose, the ⁴C₁ chair, which places most hydroxyl groups in equatorial positions, is significantly more stable.[12]

The Anomeric Effect

A key stabilizing interaction in pyranose rings is the anomeric effect. This stereoelectronic phenomenon describes the tendency of an electronegative substituent at the anomeric carbon (C1) to prefer an axial orientation, despite the expected steric hindrance.[15] This is due to a stabilizing hyperconjugation interaction between a lone pair on the ring oxygen atom and the antibonding (σ*) orbital of the axial C1-O1 bond. This effect provides extra stability to the α-anomer (axial OH at C1) compared to the β-anomer (equatorial OH at C1).[19][20]

Intramolecular Hydrogen Bonding

The relative orientation of the hydroxyl groups in D-xylose allows for the formation of cooperative intramolecular hydrogen-bonding networks.[19][23] These networks play a pivotal role in stabilizing specific conformers. For example, gas-phase studies have shown that two α-D-xylopyranose conformers are particularly stable due to cooperative hydrogen bond networks, where the hydroxyl groups are arranged in either a clockwise or counter-clockwise fashion.[20][23]

Solvation Effects

While the anomeric effect and intramolecular hydrogen bonding favor the α-anomer in the gas phase, the situation is reversed in aqueous solution. The β-anomer is generally found to be slightly more stable in water.[21] MD simulations have revealed the reason for this shift: the equatorial anomeric hydroxyl group in the β-anomer has a greater accessible surface area, allowing for more favorable hydrogen bonding with surrounding water molecules.[21] This solvation term energetically outweighs the internal stabilization of the α-anomer, shifting the equilibrium to favor the β form.

| Conformer | Ring Conformation | Anomeric OH | Key Stabilizing Factors | Relative Abundance (Aqueous) |

| α-D-Xylopyranose | ⁴C₁ Chair | Axial | Anomeric Effect, Intramolecular H-bonding | ~33-37% |

| β-D-Xylopyranose | ⁴C₁ Chair | Equatorial | Favorable Solvation (H-bonding with water) | ~63-67% |

| Open-Chain | Acyclic | N/A | Aldehyde reactivity | < 0.1% |

| Furanose Forms | Envelope/Twist | Axial/Equatorial | Ring flexibility | < 1% |

Table 1: Summary of major D-xylose conformers and their stabilizing factors in aqueous solution. Population data is analogous to other aldoses.[7][21]

The Conformation of Aldehydo-D-Xylose

The open-chain form is a flexible molecule with multiple rotatable bonds.[24] Its conformation is not random but is governed by the need to minimize steric clashes between adjacent hydroxyl groups. The carbon backbone tends to adopt a "sickle" or "zigzag" shape. The specific conformation of the open-chain form is critical as it is the immediate precursor to cyclization. The relative orientation of the C5 hydroxyl group and the C1 aldehyde must be suitable for the intramolecular nucleophilic attack that forms the pyranose ring. Computational studies can map the potential energy surface of the open-chain form to identify the low-energy pathways leading to the transition states for ring closure.[6]

Implications for Drug Development and Research

A detailed understanding of D-xylose's conformational preferences is not merely an academic exercise; it has direct, practical applications.

-

Rational Drug Design: When designing inhibitors for enzymes that process xylose or xylans, the precise 3D structure of the transition state or the bound substrate is essential. Knowing which conformer (e.g., a specific chair or boat form of the pyranose ring) is recognized by the enzyme's active site allows for the design of more potent and specific inhibitors.[11]

-

Understanding Bioavailability: The D-xylose absorption test relies on its transport across the intestinal wall. The conformational ensemble of xylose in solution dictates how it interacts with sugar transporters, influencing its bioavailability.

-

Formulation Science: In developing amorphous solid dispersions or other advanced formulations, the conformational flexibility of excipients like D-xylose can impact the stability and dissolution rate of the API. Predicting these interactions at a molecular level can accelerate formulation development.[13]

Conclusion

The theoretical conformational analysis of D-xylose reveals a molecule with a rich and dynamic structural life. It exists not as a single static structure but as a complex, rapidly equilibrating ensemble of open-chain and cyclic tautomers. The relative populations of these species are governed by a delicate balance of internal stereoelectronic forces, such as the anomeric effect and intramolecular hydrogen bonding, and external interactions with the solvent.[19][21] Computational methods, from rapid MM searches to highly accurate QM calculations and dynamic MD simulations, provide an indispensable toolkit for dissecting these forces. For professionals in drug discovery and development, this detailed conformational knowledge is a critical component of a modern, structure-based approach to designing better medicines and formulations.

References

- Title: The Anomeric Equilibrium in d-Xylose: Free Energy and the Role of Solvent Structuring Source: Journal of the American Chemical Society URL

- Title: Carbohydrate Conformation: Techniques & Nutrition Source: StudySmarter URL

- Title: Potential Application Of D-xylose As A Pharmaceutical Excipient Sweetener Source: News URL

- Source: Physical Chemistry Chemical Physics (RSC Publishing)

- Title: Conformational Analysis of Oligosaccharides and Polysaccharides Using Molecular Dynamics Simulations Source: Springer Nature Experiments URL

- Title: Conformations of D-xylose: the pivotal role of the intramolecular hydrogen-bonding Source: ResearchGate URL

- Title: Anomeric specificity of D-xylose isomerase Source: PubMed URL

- Title: [Computation techniques in the conformational analysis of carbohydrates] Source: PubMed URL

- Title: D-Xylose Market Analysis: Trends, Key Players, Scale in 2025 Source: BSH Ingredients URL

- Title: Scheme 1 Fisher projection of D-xylose (centre) and Haworth projections...

- Title: Introduction to Carbohydrate Conformational Analysis Source: Stenutz URL

- Title: Conformations of D-xylose: the pivotal role of the intramolecular hydrogen-bonding.

- Title: Computation techniques in the conformational analysis of carbohydrates Source: Semantic Scholar URL

- Title: PYRANOSE–FURANOSE AND ANOMERIC EQUILIBRIA: INFLUENCE OF SOLVENT AND OF PARTIAL METHYLATION Source: Canadian Science Publishing URL

- Source: NINGBO INNO PHARMCHEM CO.,LTD.

- Source: Contrive Datum Insights Pvt. Ltd.

- Title: D XYLOSE Source: Ataman Kimya URL

- Title: Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars Source: White Rose Research Online URL

- Title: Conformational analysis of xylobiose by DFT quantum mechanics Source: ResearchGate URL

- Title: 6 Pyranose and Furanose rings formation Source: UoP-Hasan II URL

- Title: Anomeric effect Source: Wikipedia URL

- Title: Determination of the anomeric configuration of D-xylose with D-xylose isomerases Source: PubMed URL

- Title: Equilibria between pyranoses and furanoses. III. Deoxyaldoses.

- Title: Conformational change and selectivity in explicitly hydrated carbohydrates Source: University of Oxford URL

- Title: PYRANOSE–FURANOSE AND ANOMERIC EQUILIBRIA: INFLUENCE OF SOLVENT AND OF PARTIAL METHYLATION Source: ResearchGate URL

- Title: Pyranose vs.

- Title: CHAPTER 1: Structures of Open-chain Forms of Reducing Sugars and Related Molecules.

- Title: aldehydo-D-Xylose Source: PubChem URL

- Title: 24.

- Title: 25.

Sources

- 1. D-Xylose Market Insights & Growth Outlook 2025–2032 [congruencemarketinsights.com]

- 2. [Computation techniques in the conformational analysis of carbohydrates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. D-Xylose Market Analysis: Trends, Key Players, Scale in 2025 [bshingredients.com]

- 4. researchgate.net [researchgate.net]

- 5. 25.4 Configurations of the Aldoses – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. books.rsc.org [books.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. studysmarter.co.uk [studysmarter.co.uk]

- 9. benchchem.com [benchchem.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Anomeric specificity of D-xylose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. wellgreenxa.com [wellgreenxa.com]

- 14. Determination of the anomeric configuration of D-xylose with D-xylose isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anomeric effect - Wikipedia [en.wikipedia.org]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. Computation techniques in the conformational analysis of carbohydrates | Semantic Scholar [semanticscholar.org]

- 18. Conformational Analysis of Oligosaccharides and Polysaccharides Using Molecular Dynamics Simulations | Springer Nature Experiments [experiments.springernature.com]

- 19. Conformations of d-xylose: the pivotal role of the intramolecular hydrogen-bonding - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. users.ox.ac.uk [users.ox.ac.uk]

- 23. Conformations of D-xylose: the pivotal role of the intramolecular hydrogen-bonding. | Semantic Scholar [semanticscholar.org]

- 24. Introduction [stenutz.eu]

A Technical Guide to the Solubility of aldehydo-D-Xylose in Organic Solvents for Research and Pharmaceutical Applications

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive overview of the solubility of aldehydo-D-Xylose, a prevalent aldopentose, in various organic solvents. The solubility of sugars in non-aqueous media is a critical parameter for professionals in biochemical engineering, drug development, and materials science, influencing everything from reaction kinetics to purification and the formulation of amorphous solid dispersions. This document synthesizes empirical data with fundamental chemical principles to offer a practical resource for researchers. It details the theoretical underpinnings of D-xylose solubility, presents a compilation of quantitative solubility data, and provides a robust, step-by-step experimental protocol for its determination. The guide is structured to deliver field-proven insights, ensuring that the methodologies are both scientifically sound and practically applicable.

Introduction